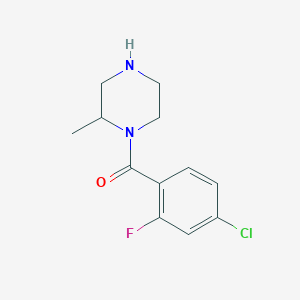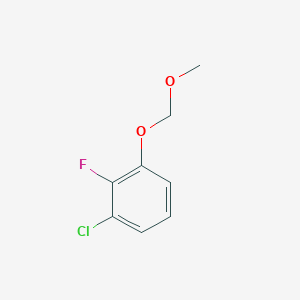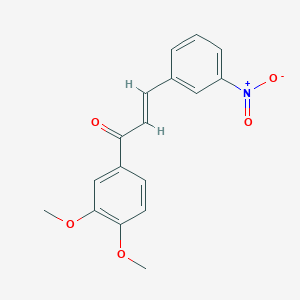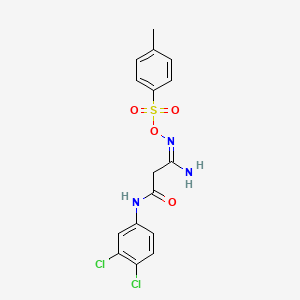![molecular formula C12H15NO2 B6332508 8-[(Furan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one CAS No. 1335036-20-8](/img/structure/B6332508.png)
8-[(Furan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-[(Furan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also includes an 8-azabicyclo[3.2.1]octane scaffold, which is a common structure in many biologically active molecules, including the family of tropane alkaloids .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 8-azabicyclo[3.2.1]octane core, followed by the attachment of the furan ring. The 8-azabicyclo[3.2.1]octane scaffold is often synthesized using enantioselective construction methods .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic structure and the furan ring. The 8-azabicyclo[3.2.1]octane core is a bicyclic structure with a three-membered ring fused to a six-membered ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The furan ring is aromatic and can undergo electrophilic substitution reactions. The 8-azabicyclo[3.2.1]octane core could potentially undergo a variety of reactions depending on the substituents present .Aplicaciones Científicas De Investigación
8-[(Furan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one has been studied extensively for its potential applications in various scientific fields. This compound has been found to be a useful synthetic intermediate in the synthesis of various compounds, as well as a useful tool for investigating the mechanism of action of various biological processes. This compound has been used to synthesize a variety of compounds, including indole derivatives, benzofuran derivatives, and other heterocyclic compounds. This compound has also been used to study the mechanism of action of various biological processes, such as the metabolism of drugs, the regulation of gene expression, and the action of enzymes. Additionally, this compound has been used to study the structure and function of proteins and peptides, as well as to study the structure and function of nucleic acids.
Mecanismo De Acción
Target of Action
The compound “8-[(Furan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one” is structurally related to the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids, which display a wide array of interesting biological activities . .
Biochemical Pathways
Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, including neurotransmitter signaling pathways .
Result of Action
Tropane alkaloids are known for their wide array of biological activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using 8-[(Furan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one in laboratory experiments is its versatility. This compound can be used in a variety of different reactions, including the Knoevenagel condensation, the Fischer indole synthesis, and the Mannich reaction. Additionally, this compound is a relatively stable compound, which makes it well-suited for use in laboratory experiments. However, this compound is not soluble in water, which can limit its use in certain experiments. Additionally, this compound is not very soluble in organic solvents, which can also limit its use in certain experiments.
Direcciones Futuras
The future directions for 8-[(Furan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one are numerous. This compound can be used to synthesize a variety of compounds, including indole derivatives, benzofuran derivatives, and other heterocyclic compounds. Additionally, this compound can be used to study the mechanism of action of various biological processes, such as the metabolism of drugs, the regulation of gene expression, and the action of enzymes. Furthermore, this compound can be used to study the structure and function of proteins and peptides, as well as to study the structure and function of nucleic acids. Additionally, this compound can be used to study the effects of various drugs on the body, as well as to study the effects of various environmental agents on the body. Finally, this compound can be used to study the effects of various diseases on the body, as well as to study the effects of various treatments on the body.
Métodos De Síntesis
8-[(Furan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one can be synthesized by a variety of different methods, including the Knoevenagel condensation, the Fischer indole synthesis, and the Mannich reaction. In the Knoevenagel condensation, a base-catalyzed condensation reaction between a carbonyl compound and an amine is used to form an intermediate product which is then treated with an acid to form this compound. In the Fischer indole synthesis, a cyclization reaction between an aryl amine and an aldehyde is used to form an intermediate product which is then treated with an acid to form this compound. Finally, the Mannich reaction involves a condensation reaction between an aldehyde, an amine, and a carbonyl compound which yields an intermediate product which is then treated with an acid to form this compound.
Propiedades
IUPAC Name |
8-(furan-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-6-9-3-4-10(7-11)13(9)8-12-2-1-5-15-12/h1-2,5,9-10H,3-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOVLYSNYGBTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6332428.png)


![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid, 95%](/img/structure/B6332464.png)

![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester, 95%](/img/structure/B6332471.png)
![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6332475.png)

![8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332493.png)
![8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332495.png)
![8-[(Oxolan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332503.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methylphenyl)prop-2-en-1-one](/img/structure/B6332514.png)